molecular formula C15H10BrFN2OS B2663818 N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899731-94-3

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2663818
CAS No.: 899731-94-3
M. Wt: 365.22
InChI Key: JYOLAVLHHUTSMW-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

    Acylation Reaction: The resulting 4-bromo-1,3-benzothiazole is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide depends on its specific target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
  • N-(4-nitro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity for specific targets compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS/c16-11-2-1-3-12-14(11)19-15(21-12)18-13(20)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOLAVLHHUTSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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